8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride
Overview
Description
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is a chemical compound with the molecular formula C18H13Cl2NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Scientific Research Applications
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is used in the development of novel materials with specific properties, such as fluorescence and conductivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride typically involves the reaction of 8-chloro-2-(3,4-dimethoxyphenyl)quinoline with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux.
The reaction results in the formation of this compound with the elimination of sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and optimization for industrial applications .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under ambient conditions.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Carboxylic Acid: Formed from hydrolysis.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is primarily related to its reactivity as a carbonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: A hydrolysis product of the carbonyl chloride compound.
8-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carbonyl chloride: A structurally similar compound with an isopropoxy group instead of the dimethoxy group.
Uniqueness
8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and dimethoxy groups enhances its versatility in synthetic applications and its potential as a pharmacophore .
Properties
IUPAC Name |
8-chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3/c1-23-15-7-6-10(8-16(15)24-2)14-9-12(18(20)22)11-4-3-5-13(19)17(11)21-14/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKPBGFRIBKNAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101182553 | |
Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160256-50-7 | |
Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160256-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-2-(3,4-dimethoxyphenyl)-4-quinolinecarbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101182553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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